molecular formula C14H14N2O2S2 B5756014 N'-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide

N'-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide

Cat. No.: B5756014
M. Wt: 306.4 g/mol
InChI Key: RFPHWEFQPXLUGE-UHFFFAOYSA-N
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Description

N’-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis

Properties

IUPAC Name

N'-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-10-4-6-11(7-5-10)20-9-13(17)15-16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPHWEFQPXLUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide typically involves the reaction of 2-thiophenecarboxylic acid hydrazide with 2-(4-methylphenylthio)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acyl hydrazide moiety can be reduced to form alcohols or amines.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

N’-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

    N’-[2-(4-methylphenyl)sulfanylacetyl]pyridine-4-carbohydrazide: Similar structure but with a pyridine ring instead of a thiophene ring.

    N’-[2-(4-methylphenyl)sulfanylacetyl]cyclobutanecarbohydrazide: Contains a cyclobutane ring instead of a thiophene ring.

Uniqueness

N’-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

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